

Physicochemical Properties of 5-Bromo-4-methylpyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridin-3-amine

Cat. No.: B1276636

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Bromo-4-methylpyridin-3-amine** is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.^[1] This technical guide provides a comprehensive overview of its known physicochemical properties, compiled from available data. Understanding these properties is crucial for its handling, characterization, and application in research and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Bromo-4-methylpyridin-3-amine**.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	[1][2]
Molecular Weight	187.04 g/mol	[1][2]
Physical State	Solid	[2][3]
Boiling Point	302 °C at 760 mmHg	[1]
Density	1.593 g/cm ³	[1]
Flash Point	136.5 °C	[1]
LogP (XLogP3)	1.2	[1]
CAS Number	850892-12-5	[1]

Note: Specific experimental data for the melting point and pKa of **5-Bromo-4-methylpyridin-3-amine** are not readily available in the public domain. However, for the isomeric compound 2-Amino-5-bromo-4-methylpyridine, a melting point of 148-151 °C and a predicted pKa of 5.27 ± 0.24 have been reported.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-Bromo-4-methylpyridin-3-amine** are not publicly available. The following are generalized, standard laboratory procedures that would be suitable for characterizing this compound.

1. Determination of Melting Point (Capillary Method):

- Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes.
- Procedure:
 - A small, dry sample of **5-Bromo-4-methylpyridin-3-amine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

2. Determination of Boiling Point (Distillation Method):

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - A sample of the compound is placed in the distillation flask with a few boiling chips.
 - The apparatus is assembled for simple distillation.
 - The sample is heated, and the temperature is monitored.
 - The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature during distillation. Given the high boiling point, vacuum distillation may be a more suitable method to prevent decomposition.

3. Determination of Solubility:

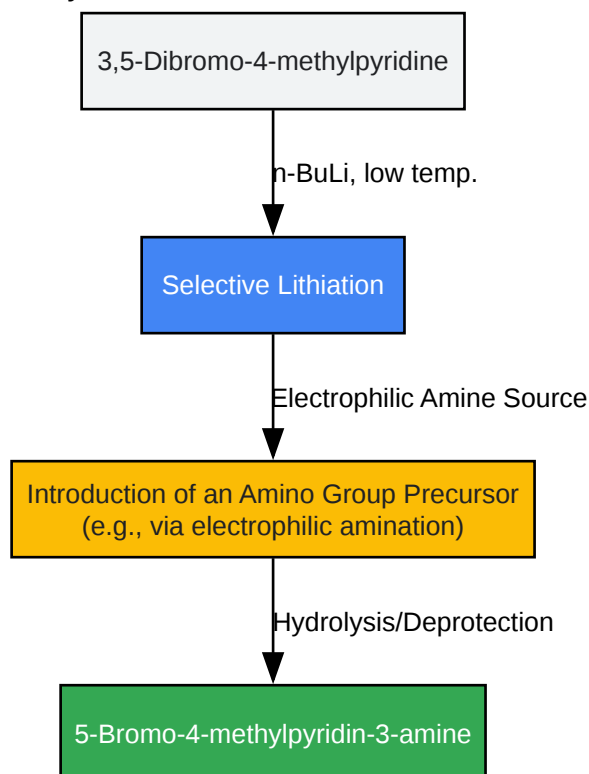
- Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.
- Procedure (for a given solvent):
 - An excess amount of **5-Bromo-4-methylpyridin-3-amine** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
 - The mixture is stirred at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
 - The saturated solution is filtered to remove undissolved solid.
 - A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. The solubility is then calculated (e.g., in g/L).

or mg/mL).

Logical Workflow: Potential Synthesis Route

While a specific, detailed synthesis protocol for **5-Bromo-4-methylpyridin-3-amine** is not readily available, a plausible synthetic approach can be inferred from related literature. The following diagram illustrates a logical workflow for a potential synthesis, starting from a related pyridine derivative. This is a generalized representation and would require experimental optimization.

Potential Synthetic Workflow for a Substituted Pyridine



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